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molecular formula C8H6BrF B3034776 5-Bromo-2-fluorostyrene CAS No. 221030-92-8

5-Bromo-2-fluorostyrene

Cat. No. B3034776
M. Wt: 201.04 g/mol
InChI Key: PUVIIPMVFZISRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07005432B2

Procedure details

To a suspension of methyl(triphenyl)-phosphonium bromide (15.5 g, 43 mmol) in THF (60 ml) were added at −78° C. BuLi (27 ml, 1.6 M in hexane, 43.2 mmol) and 5-bromo-2-fluoro-benzaldehyde (877 mg, 43 mmol). The reaction mixture was stirred 18 hours at r.t. After work-up and purification by chromatography (hexane/ethyl acetate 9/1 to 4/1) 5.7 g (28.5 mmol, 72%) of the title compound were obtained, 1H-NMR (300 MHz, CDCl3): δ=7.62 (dd, 1H), 7.26-7.36 (m, 1H), 6.93 (t, 1H), 6.79 (dd, 1H), 5.42 (d, 1H).
Name
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
877 mg
Type
reactant
Reaction Step Two
Quantity
15.5 g
Type
catalyst
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
72%

Identifiers

REACTION_CXSMILES
[Li][CH2:2]CCC.[Br:6][C:7]1[CH:8]=[CH:9][C:10]([F:15])=[C:11]([CH:14]=1)[CH:12]=O>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1.CCCCCC.C(OCC)(=O)C>[Br:6][C:7]1[CH:8]=[CH:9][C:10]([F:15])=[C:11]([CH:12]=[CH2:2])[CH:14]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
27 mL
Type
reactant
Smiles
[Li]CCCC
Step Two
Name
Quantity
877 mg
Type
reactant
Smiles
BrC=1C=CC(=C(C=O)C1)F
Step Three
Name
Quantity
15.5 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred 18 hours at r.t
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added at −78° C

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)F)C=C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 28.5 mmol
AMOUNT: MASS 5.7 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 66.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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